

Debromohymenialdisine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Debromohymenialdisine	
Cat. No.:	B1669978	Get Quote

Abstract

Debromohymenialdisine is a marine sponge-derived pyrrole-azepine alkaloid that has garnered significant interest in the scientific community, particularly for its potent and selective inhibition of key cell cycle checkpoint kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of

Debromohymenialdisine, with a focus on its potential as a therapeutic agent. This document details its physicochemical properties, spectroscopic data, synthesis, and isolation, as well as its mechanism of action in the context of the G2 DNA damage checkpoint pathway.

Experimental protocols and workflows are provided to facilitate further research and development.

Chemical Structure and Properties

Debromohymenialdisine is a heterocyclic alkaloid characterized by a pyrrolo[2,3-c]azepin-8-one core fused with a 2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene moiety.

Chemical Structure:

(Z)-4-(2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8(1H)-one

A 2D chemical structure diagram would be presented here in a full whitepaper.



Physicochemical Properties

The key physicochemical properties of **Debromohymenialdisine** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	75593-17-8	[1][2]
Molecular Formula	C11H11N5O2	[1][2][3]
Molecular Weight	245.24 g/mol	[1][2][4][5]
Appearance	Yellow solid	[1]
Solubility	Soluble in DMSO, Ethanol, and Methanol	[1][6]
SMILES	O=C1/C(NC(N)=N1)=C2C(C= CN3)=C3C(NCC/2)=O	[1][7][8]
InChI Key	JYRJOQGKGMHTOO- VURMDHGXSA-N	[1][3][4]

Spectroscopic Data

The structural elucidation of **Debromohymenialdisine** has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While a complete, tabulated set of 1H and 13C NMR assignments is not readily available in the reviewed literature, the protonated molecular ion peak has been identified through high-resolution electrospray ionization mass spectrometry (HRESIMS).

Spectroscopic Data	Value	Reference
HRESIMS [M+H]+	246.0991 (calculated for $C_{11}H_{12}N_5O_2^+$)	[4]

Biological Activity and Mechanism of Action



Debromohymenialdisine is a potent inhibitor of the G2 DNA damage checkpoint, a critical cellular process that prevents cells with damaged DNA from entering mitosis.[5][7] Its primary mechanism of action involves the direct inhibition of the serine/threonine kinases Chk1 and Chk2, which are key transducers in the DNA damage response pathway.[5][7]

Kinase Inhibition Profile

Debromohymenialdisine exhibits potent inhibitory activity against Chk1 and Chk2. The IC_{50} values for these and other kinases are presented below. It is noteworthy that a comprehensive kinome-wide scan to fully delineate its selectivity profile is not publicly available in the reviewed literature.

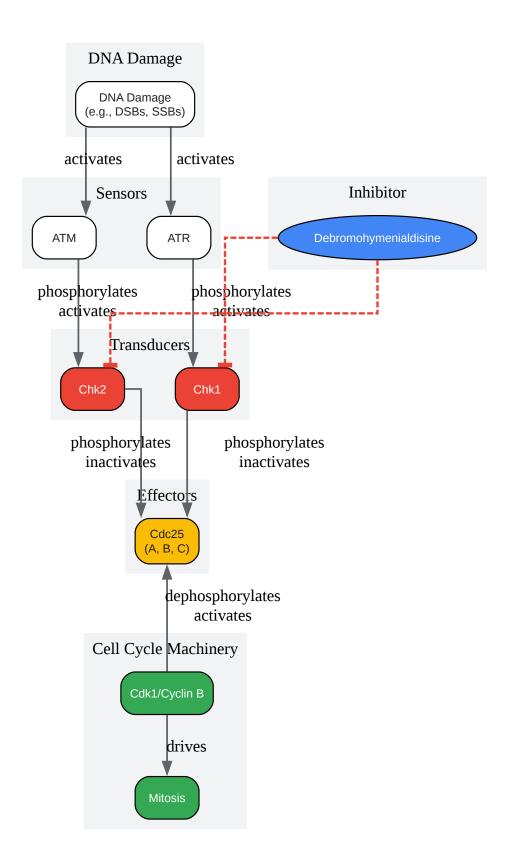
Target Kinase	IC50 (μM)	Reference
Chk1	3	[5][7]
Chk2	3.5	[5][7]
MAP kinase kinase 1 (MEK1)	0.881	
Glycogen synthase kinase 3β (GSK-3β)	1.39	_
Cyclin-dependent kinase 5/p25 (CDK5/p25)	9.12	_
Protein tyrosine kinase 6 (PTK6)	0.6	-

G2 DNA Damage Checkpoint Signaling Pathway

Upon DNA damage, sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR, in response to single-strand breaks or replication stress, phosphorylates and activates Chk1. ATM, activated by double-strand breaks, phosphorylates and activates Chk2. Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, B, and C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), which is essential for entry into mitosis. This results in G2 phase cell cycle arrest, allowing time for DNA



repair. **Debromohymenialdisine** abrogates this checkpoint by directly inhibiting Chk1 and Chk2.





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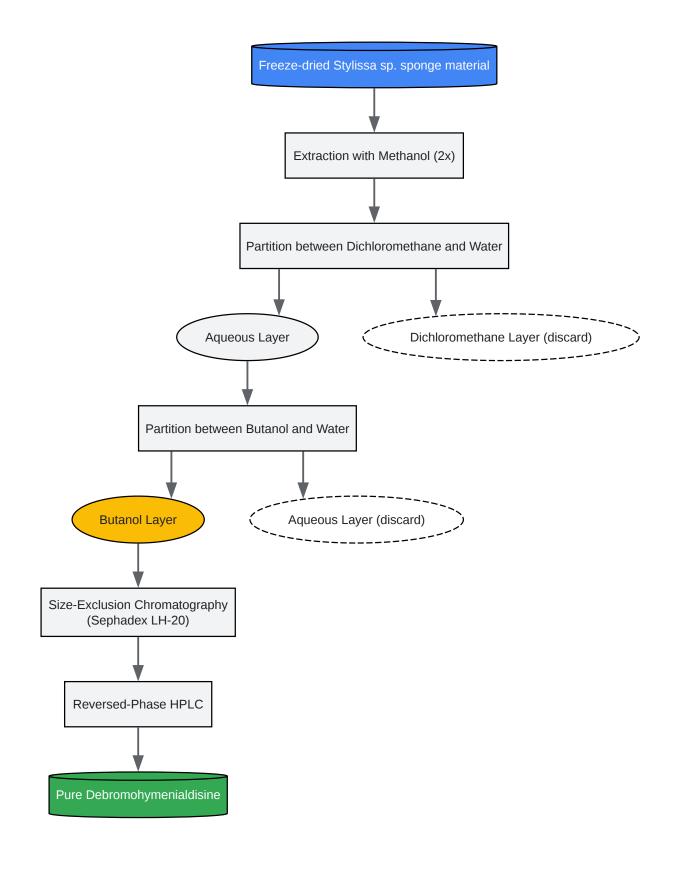
G2 DNA Damage Checkpoint Pathway Inhibition

Experimental Protocols Isolation of Debromohymenialdisine from Stylissa sp.

The following protocol is a synthesized procedure based on the methodology described by Lee et al. (2019).[4]

Workflow for Isolation:





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Isolation Workflow from Marine Sponge



Detailed Methodology:

- Extraction: The freeze-dried and ground sponge material (Stylissa sp.) is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned with dichloromethane. The aqueous layer is retained.
 - The aqueous layer is then further partitioned with n-butanol. The butanol layer, containing the compound of interest, is collected and concentrated.
- Chromatographic Purification:
 - The butanol fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their size.
 - Fractions containing **Debromohymenialdisine**, as identified by thin-layer chromatography
 or other analytical methods, are pooled and further purified by reversed-phase highperformance liquid chromatography (RP-HPLC) using a suitable gradient of water and
 acetonitrile or methanol.
- Purity Assessment: The purity of the final compound is assessed by HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.

Total Synthesis of Debromohymenialdisine

The total synthesis of **Debromohymenialdisine** has been reported, with a key strategic element being the construction of the tricyclic pyrrolo[2,3-c]azepin-8-one core. While a detailed, step-by-step protocol is beyond the scope of this guide, the general approach involves the regioselective heterodimerization of a novel azafulvenium ion with a 2-aminoimidazole derivative.[1] A subsequent transformation of the 2-aminoimidazole moiety yields the glycocyamidine unit present in the final product.

Chk1/Chk2 Kinase Inhibition Assay



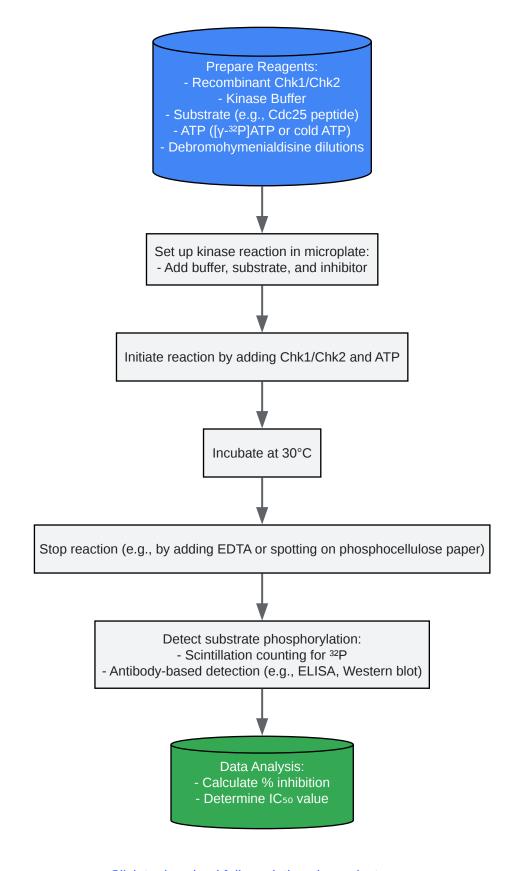




The following is a general protocol for determining the in vitro inhibitory activity of **Debromohymenialdisine** against Chk1 and Chk2 kinases.

Workflow for Kinase Inhibition Assay:





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Kinase Inhibition Assay Workflow



Detailed Methodology:

Reagent Preparation:

- Prepare a series of dilutions of **Debromohymenialdisine** in an appropriate solvent (e.g., DMSO).
- Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, DTT, and ATP. For radiometric assays, [y-³²P]ATP is used.
- Prepare a solution of the recombinant human Chk1 or Chk2 kinase and a suitable substrate (e.g., a synthetic peptide derived from Cdc25C).

· Reaction Setup:

- In a microtiter plate, add the kinase buffer, the substrate, and the various concentrations of Debromohymenialdisine or vehicle control (DMSO).
- Initiate the reaction by adding the kinase and ATP solution.

· Incubation and Termination:

- Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
- Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

Detection and Analysis:

- If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated $[\gamma^{-32}P]ATP$ and quantify the incorporated radioactivity using a scintillation counter.
- For non-radiometric assays, the phosphorylated substrate can be detected using a specific antibody in an ELISA or Western blot format.
- Calculate the percentage of kinase activity inhibition for each concentration of Debromohymenialdisine relative to the vehicle control.



 Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Debromohymenialdisine is a valuable chemical tool for studying the G2 DNA damage checkpoint and a promising scaffold for the development of novel anticancer agents. Its well-defined mechanism of action, targeting the critical Chk1 and Chk2 kinases, makes it an attractive candidate for combination therapies with DNA-damaging agents. Further research is warranted to fully elucidate its selectivity profile across the human kinome and to optimize its pharmacological properties for clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this potent marine natural product.

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